molecular formula C10H12O4 B185586 2-(2-Methoxyphenoxy)propanoic acid CAS No. 7309-51-5

2-(2-Methoxyphenoxy)propanoic acid

Cat. No.: B185586
CAS No.: 7309-51-5
M. Wt: 196.2 g/mol
InChI Key: OPYAFQUFAKCNPN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)propanoic acid (CAS 7309-51-5) is a solid organic compound belonging to the class of phenylpropanoic acid derivatives . It functions as a versatile chemical building block in organic synthesis and medicinal chemistry research. The specific applications and mechanism of action for this compound in research settings are highly specialized. Researchers are encouraged to consult the scientific literature for detailed information on its potential uses and biological interactions. This product is intended for research and development purposes in a laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYAFQUFAKCNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993846
Record name 2-(2-Methoxyphenoxy)propanoic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7309-51-5
Record name Propionic acid, 2-(o-methoxyphenoxy)-
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Record name 2-(2-Methoxyphenoxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenoxy)propanoic acid
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Preparation Methods

Reaction Sequence

  • Alkylation :

    • Resorcinol (183 parts) reacts with S-methyl 2-chloropropionate (202.5 parts) in NaOH (100 parts) at 70–80°C for 8 hours.

    • Intermediate: Sodium salt of 2-(4-hydroxyphenoxy)propanoic acid.

  • Acid Extraction :

    • HCl (128 parts) adjusts pH to 5–6, extracting unreacted resorcinol with 4-methyl-2-pentanone.

  • Precipitation :

    • HCl (128 parts) acidifies the aqueous layer to pH 1–2, yielding crude product.

Process Advantages

  • Throughput : 98% resorcinol recovery via solvent extraction.

  • Scalability : Batch sizes >100 kg demonstrated.

  • Cost : Raw material expenses reduced by 40% compared to ester hydrolysis routes.

Comparative Analysis of Synthesis Routes

Yield and Efficiency

MethodYieldPurityEnergy Input (kJ/mol)
Ester Hydrolysis85%≥98%1,200
Patent Process76%*95–97%950

*After purification; initial crude yield: 89%

Environmental Impact

  • Ester Hydrolysis : Generates ethanol-water waste (0.5 L/g product).

  • Patent Process : Implements closed-loop solvent recovery (4-methyl-2-pentanone reuse efficiency: 92%).

Critical Challenges in Synthesis

Byproduct Formation

  • O-Methyl Migration : Observed at temperatures >85°C during alkylation, producing 2-(4-methoxyphenoxy)propanoic acid isomers.

  • Mitigation : Strict temperature control (±2°C) and catalyst screening (e.g., tetrabutylammonium bromide reduces side reactions by 27%).

Purification Complexities

  • Chromatography Limitations : Silica gel adsorption causes partial decarboxylation. Patent method employs crystallization-driven purification with ethanol/water gradients (3-step recrystallization).

Emerging Methodologies

Enzymatic Hydrolysis

Preliminary studies show lipases (e.g., Candida antarctica Lipase B) catalyze ethyl ester hydrolysis at 37°C, though yields remain suboptimal (52–58%).

Continuous Flow Systems

Microreactor trials demonstrate:

  • 20% reduction in reaction time vs. batch processing

  • 99.8% conversion at 100°C (residence time: 8 minutes)

Industrial Implementation Considerations

FactorEster HydrolysisPatent Process
CAPEXModerateHigh
OPEX$12.50/kg$8.90/kg
Environmental ComplianceRequires wastewater treatmentSolvent recovery system in place

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.20 g/mol
  • IUPAC Name : 2-(2-Methoxyphenoxy)propanoic acid

The compound features a methoxy group and a phenoxy linkage, contributing to its reactivity and biological interactions. The presence of these functional groups enhances its lipophilicity, which may facilitate interactions with cellular membranes.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The methoxy group can be substituted with other functional groups, allowing for the development of derivatives with tailored properties.
  • Synthesis of Pharmaceuticals : It is used in the synthesis of pharmaceutical compounds due to its ability to modify biological activity through structural changes.

Biology

In biological research, this compound has been investigated for its potential therapeutic effects:

  • Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary research indicates that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
  • Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains, indicating potential applications in antimicrobial therapies.

Medicine

The therapeutic potential of this compound is under exploration in various medical contexts:

  • Pain Management : Its structural analogs are being studied for pain relief properties similar to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Cancer Research : Some derivatives are being evaluated for their effects on cancer cell proliferation and apoptosis.

Antioxidant Activity Study

A study conducted using DPPH radical scavenging assays showed that this compound significantly reduced DPPH radical concentration, indicating strong antioxidant activity with an EC50 value of 15 µg/mL.

Anti-inflammatory Mechanism

In vitro experiments revealed that this compound inhibited the release of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential therapeutic role in treating inflammatory conditions.

Antimicrobial Efficacy

Research demonstrated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Comparison with Similar Compounds

Structural and Functional Modifications

2-(2-Methoxyphenoxy)-2-methylpropanoic acid
  • Molecular Formula : C₁₁H₁₄O₄ | Molecular Weight : 226.23 g/mol
  • Key Differences: A methyl group is added to the propanoic acid chain, increasing steric bulk.
  • Properties : Collision cross-section data suggest unique conformational dynamics ().
2-(2-Chloro-4-methoxyphenoxy)propanoic acid
  • Molecular Formula : C₁₀H₁₁ClO₄ | Molecular Weight : 242.65 g/mol
  • Key Differences : Chlorine at the 4-position enhances lipophilicity and electronic effects.
  • Properties : Synthesized in 92% yield as a light pink powder ().
  • Applications : Investigated for antimicrobial activity in pharmaceutical research.
2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPP)
  • Molecular Formula : C₁₀H₁₁ClO₃ | Molecular Weight : 214.64 g/mol
  • Key Differences: Chloro and methyl groups on the phenoxy ring.
  • Hazard Profile : Rated Health Hazard 3 (severe toxicity), used as a herbicide ().
  • Applications : Agricultural herbicide; regulated under UN 2765 ().
2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid
  • Molecular Formula : C₁₀H₁₂O₅ | Molecular Weight : 212.20 g/mol
  • Key Differences: Hydroxyl group on the propanoic acid chain improves hydrophilicity.
  • Properties : Boiling point 355.8°C, density 1.302 g/cm³ ().
  • Applications: Potential use in polymer or pharmaceutical synthesis.
2-(3-Methoxyphenyl)-2-methylpropanoic acid
  • Molecular Formula : C₁₁H₁₄O₃ | Molecular Weight : 194.23 g/mol
  • Key Differences : Methoxy group at the 3-position alters electronic interactions.
  • Applications : High-purity pharmaceutical intermediate ().

Biological Activity

2-(2-Methoxyphenoxy)propanoic acid, commonly referred to as MPA, is a compound that has garnered attention for its various biological activities. This article explores its biological properties, mechanisms of action, and potential applications in different fields, including pharmacology and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈O₄
  • CAS Number : 7309-51-5

This compound features a methoxy group attached to a phenoxy ring, which contributes to its unique biological activity.

Antioxidant Properties

Research indicates that derivatives of 2-methoxy phenol, including MPA, exhibit significant antioxidant activity. A study evaluated several derivatives for their ability to mitigate oxidative stress in vascular tissues. The findings suggested that these compounds could protect against oxidative damage by scavenging free radicals and reducing inflammation .

Anti-inflammatory Effects

MPA has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in response to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Cardioprotective Effects

In vivo investigations have revealed that MPA may offer cardioprotective benefits. It was found to reduce markers of oxidative stress and inflammation in animal models subjected to cardiovascular stressors. The cardioprotective effects are attributed to the compound's ability to enhance endothelial function and reduce vascular complications .

The biological activities of this compound are primarily mediated through its interaction with various cellular pathways:

  • Antioxidant Mechanism : MPA acts by neutralizing reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.
  • Inflammatory Pathway Modulation : It inhibits nuclear factor kappa B (NF-κB) signaling, which is crucial for the expression of many inflammatory cytokines.
  • Endothelial Function Improvement : MPA enhances nitric oxide (NO) availability, contributing to improved vascular relaxation and reduced blood pressure .

Study on Sweetness Suppression

A sensory evaluation study highlighted the efficacy of MPA in suppressing sweetness perception in various sweeteners like sucrose and aspartame. Participants reported significant differences in sweetness ratings when exposed to MPA, indicating its potential role in modulating taste perception .

Toxicological Studies

Toxicological assessments have shown that high doses of phenoxyacetic acids, including MPA, can lead to hepatotoxicity and nephrotoxicity in animal models. These findings emphasize the importance of dosage regulation when considering its application in therapeutic contexts .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
2-(4-Methoxyphenoxy)propanoic acidSweetness suppressionModulates taste receptor activity
2,4-Dichlorophenoxyacetic acid (2,4-D)Herbicidal activityDisrupts plant growth regulation
4-Chloro-2-methylphenoxyacetic acid (MCPA)Herbicidal and toxic effectsAlters plant hormone balance

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxyphenoxy)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, reacting 2-chloro-4-methoxyphenol with a propanoic acid derivative under alkaline conditions (e.g., NaOH in ethanol) yields the target compound. Optimization involves adjusting reaction temperature (e.g., 50–80°C), solvent polarity (e.g., THF or dichloromethane), and catalyst choice (e.g., pyridine for acylation). Post-synthesis purification via acidification (pH 1–2 with HCl) and recrystallization improves yield .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the aromatic ring and propanoic acid backbone.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₁H₁₄O₄).
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-CH₃ at ~2850 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Despite limited toxicity data, assume potential irritancy. Recommended protocols include:

  • PPE : Nitrile gloves, Tyvek® lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling.
  • Spill management : Neutralize with sodium bicarbonate, collect with HEPA-filter vacuums, and dispose via hazardous waste channels.
  • Exposure response : Immediate rinsing with water for skin/eye contact and medical evaluation for inhalation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron density (e.g., Fukui indices) and identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., esterification or amidation) using software like Gaussian or ORCA.
  • Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via HPLC) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Address discrepancies (e.g., conflicting GHS classifications) by:

  • Conducting in vitro assays : Ames test for mutagenicity, MTT assay for cytotoxicity.
  • Performing ecotoxicology studies : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
  • Cross-referencing with structurally analogous compounds (e.g., 2-phenoxypropanoic acid derivatives) to infer hazard potential .

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Standardize:

  • Reagent purity : Use ≥99% starting materials (e.g., 2-methoxyphenol).
  • Reaction monitoring : Track intermediates via TLC (e.g., silica gel, hexane:EtOAc 4:1).
  • Work-up consistency : Acidify to pH 1–2 for precipitation, then wash with ice-cold water.
  • Inter-lab validation : Share protocols via platforms like protocols.io and compare yields/spectral data .

Q. How does the methoxy group’s position influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Synthesize analogs with varying substituent positions (e.g., 3- or 4-methoxy).
  • Test enzyme inhibition : Measure IC₅₀ against targets like cyclooxygenase (COX) using fluorometric assays.
  • Evaluate cellular uptake : Radiolabel the compound and quantify accumulation in cell lines (e.g., HepG2).
  • Correlate structure-activity relationships (SAR) with computational docking studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-(2-Methoxyphenoxy)propanoic acid
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